7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Übersicht

Beschreibung

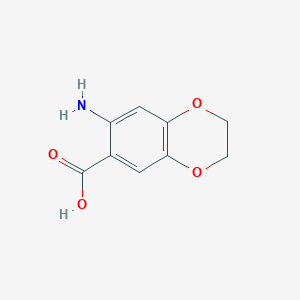

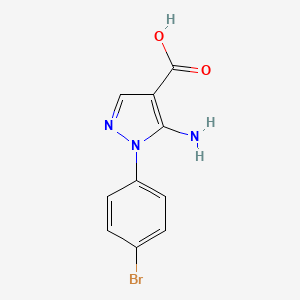

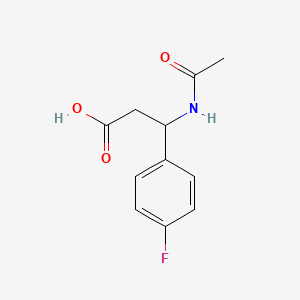

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, also known as DBDA, is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is1S/C9H9NO4/c10-6-4-8-7 (13-1-2-14-8)3-5 (6)9 (11)12/h3-4H,1-2,10H2, (H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid appears as a crystalline powder . It has a melting point of 191-192°C . The predicted boiling point is 398.73°C at 760 mmHg , and the predicted density is 1.47 g/cm3 . The refractive index is predicted to be n20D 1.64 .Wissenschaftliche Forschungsanwendungen

Benzofuran Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

- Methods of Application : The synthesis of benzofuran compounds involves complex methods including free radical cyclization cascade and proton quantum tunneling .

- Results or Outcomes : The biological activities and potential applications of benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .

Benzoxazepine Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Various benzoxazepine derivatives have been synthesized and characterized. They have been evaluated for their anticancer properties in breast cancer cells .

- Methods of Application : The synthesis of benzoxazepine derivatives involves various methods including microwave heating, cyclization of substituted isoindole derivatives, and esterification of biologically active salicylanilides with some N-protected amino acids .

- Results or Outcomes : Some benzoxazepine derivatives displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

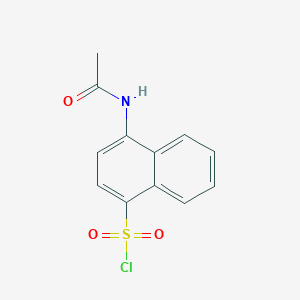

1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have been reported to possess various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

- Methods of Application : The synthesis of these compounds involves complex methods including various functional groups attached to the ring .

- Results or Outcomes : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

- Scientific Field : High-Energy-Density Material

- Application Summary : TNBD is a completely nitrated aromatic ring 1,4-benzodioxane derivative. It is a potential thermostable high-energy and -density material (HEDM) .

- Methods of Application : The synthesis of TNBD was developed with a yield of 81% .

- Results or Outcomes : The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to the standard high-energy material—tetryl .

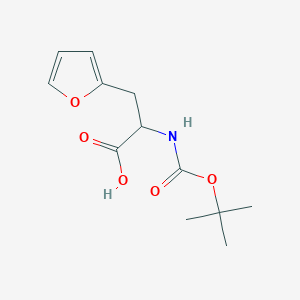

Chiral 2,3-dihydro-1,4 Benzodioxane Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

- Methods of Application : The synthesis of these compounds involves complex methods .

- Results or Outcomes : Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .

Indole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The synthesis of these compounds involves complex methods .

- Results or Outcomes : Indole derivatives have shown promising results in various biological activities .

1,2,4-Triazolopyrimidines

- Scientific Field : Medicinal Chemistry

- Application Summary : The 1,2,4-triazolopyrimidines have attracted growing interest due to their important pharmaceutical properties . They appear in a variety of synthetic pharmacophores which possess anti-parasitic, antimicrobial, anticancer and antibiotic activities .

- Methods of Application : The synthesis of these compounds involves complex methods .

- Results or Outcomes : 1,2,4-triazolopyrimidines have shown promising results in various biological activities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, wearing protective gloves or eye protection, and seeking medical advice if feeling unwell .

Eigenschaften

IUPAC Name |

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPNUZJSIEYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389824 | |

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

CAS RN |

99358-09-5 | |

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99358-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)